molecular formula C13H22N2O3 B2951201 [2-AMINO-1-(3,4,5-TRIMETHOXYPHENYL)ETHYL]DIMETHYLAMINE CAS No. 906512-23-0

[2-AMINO-1-(3,4,5-TRIMETHOXYPHENYL)ETHYL]DIMETHYLAMINE

Cat. No.: B2951201
CAS No.: 906512-23-0
M. Wt: 254.33
InChI Key: VNKKIJXJEPUFJP-UHFFFAOYSA-N
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Description

[2-Amino-1-(3,4,5-trimethoxyphenyl)ethyl]dimethylamine is an organic compound featuring a phenethylamine backbone substituted with a dimethylamine and a 3,4,5-trimethoxyphenyl group. This structure places it within a class of compounds studied for their potential as intermediates in pharmaceutical and biochemical research. Compounds with similar structures, such as those with methoxy substitutions at the 2-, 3,4-, or 4- positions of the phenyl ring, are documented in chemical databases like PubChem , highlighting research interest in this chemical family. The presence of both primary and tertiary amine groups, along with the aromatic methoxy groups, makes it a versatile scaffold for further chemical derivatization. In research settings, analogous compounds are utilized in the development of novel chemical entities and are of interest in medicinal chemistry for probing biological pathways. The mechanism of action for this specific compound is not currently detailed in the public domain and would be a subject of ongoing research. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N-dimethyl-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-15(2)10(8-14)9-6-11(16-3)13(18-5)12(7-9)17-4/h6-7,10H,8,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKKIJXJEPUFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

[2-AMINO-1-(3,4,5-TRIMETHOXYPHENYL)ETHYL]DIMETHYLAMINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include quinones, reduced amines, and substituted derivatives .

Comparison with Similar Compounds

Structural and Functional Analog: [2-Amino-1-(4-Methoxyphenyl)ethyl]dimethylamine

This analog differs by having a single para-methoxy group instead of the 3,4,5-trimethoxy substitution. Key distinctions include:

  • Solubility : The trimethoxy derivative likely exhibits lower aqueous solubility due to increased lipophilicity, similar to combretastatin A-4 derivatives .
  • Cost and Availability : The 4-methoxy variant is priced at $905.1/5g (Biosynth Carbosynth) and $452/10g (Crysdot), indicating that the trimethoxy derivative’s synthesis—requiring additional methoxylation steps—may further elevate costs .

Combretastatin A-4 Prodrugs

Combretastatin A-4 (CA-4) derivatives share the 3,4,5-trimethoxyphenyl motif but feature a stilbene core instead of an ethylamine backbone. Key comparisons:

  • Solubility : CA-4’s poor solubility led to prodrug development, such as phosphate salts (e.g., 1m and 1n), which improved aqueous stability and solubility . This strategy could be applicable to the target compound.
  • Bioactivity : Both CA-4 and the target compound’s trimethoxy groups are critical for antimitotic activity, though the ethylamine structure may alter target specificity .

Siloxy- and Chlorophenyl-Modified Amines

Patent-derived intermediates like 2-(tert-butyldimethylsilyl)oxy-2-(3-chlorophenyl)ethylamine () highlight the role of protective groups (e.g., silyl ethers) in amine synthesis. Unlike the target compound, these structures prioritize halogenated or siloxy-protected intermediates for stability, suggesting divergent synthetic pathways .

Data Table: Comparative Analysis

Compound Name Substituents Solubility Biological Activity Synthesis Method Cost (USD)
[2-Amino-1-(3,4,5-trimethoxyphenyl)ethyl]dimethylamine 3,4,5-Trimethoxy Low (inferred) High (antimitotic inferred) DMF-DMA-mediated (analog) Not reported
[2-Amino-1-(4-methoxyphenyl)ethyl]dimethylamine 4-Methoxy Moderate Moderate Unspecified $905.1/5g
Combretastatin A-4 (CA-4) 3,4,5-Trimethoxy (stilbene) Very low High (tubulin inhibitor) Prodrug salts (e.g., 1m/n) N/A
2-(tert-Butyldimethylsilyl)oxy-2-(3-chlorophenyl)ethylamine 3-Chloro, siloxy Variable Intermediate Silyl protection N/A

Research Findings and Implications

  • Synthetic Challenges : The trimethoxy derivative’s synthesis may require multi-step methoxylation or protective group strategies, as seen in CA-4 prodrugs and silyl-protected amines .
  • Biological Potential: The compound’s trimethoxy group positions it as a candidate for anticancer research, though solubility limitations may necessitate prodrug derivatization, akin to CA-4 phosphate salts .
  • Cost Considerations : The high price of the 4-methoxy analog suggests that scaling up the trimethoxy variant’s synthesis will require cost-effective methoxylation protocols .

Biological Activity

The compound [2-AMINO-1-(3,4,5-trimethoxyphenyl)ethyl]dimethylamine is a derivative of an aminoalkylamine, characterized by the presence of a trimethoxyphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research and neuropharmacology.

  • Molecular Formula : C12H19N3O3
  • Molecular Weight : 241.29 g/mol
  • Structure : The compound features a central ethylamine backbone substituted with a trimethoxyphenyl group and two methyl groups on the nitrogen atom.

Anticancer Properties

Recent studies have indicated that derivatives of compounds containing the trimethoxyphenyl moiety exhibit significant antiproliferative effects against various cancer cell lines. The biological activity is often assessed through IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

CompoundCell LineIC50 (nM)Mechanism of Action
3eMCF-71.7Induces apoptosis via caspase activation
3eHT-2938Disrupts microtubule dynamics
3bMCF-70.06Apoptosis induction
3kA54915Microtubule destabilization

The compound has been shown to bind to the colchicine site of tubulin, disrupting microtubule dynamics which is crucial for cell division. This mechanism is particularly effective against multidrug-resistant cancer cell lines that overexpress P-glycoprotein, making it a candidate for further development in cancer therapy .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. Compounds with similar structures have been reported to exhibit activity as monoamine oxidase inhibitors (MAOIs), which can influence neurotransmitter levels in the brain.

Case Studies

  • Study on Antiproliferative Activity :
    A study evaluated a series of thiazole derivatives containing the trimethoxyphenyl group. The most potent compound (3e) displayed an IC50 value of 1.7 nM against MCF-7 cells and was significantly more effective than traditional chemotherapeutics like combretastatin A4 .
  • Neuropharmacology Research :
    Research has indicated that similar compounds can modulate serotonin and dopamine levels in vitro, suggesting potential applications in treating mood disorders or neurodegenerative diseases .

Q & A

Q. What strategies address low bioavailability in preclinical models?

  • Methodology :
  • Pharmacokinetic profiling : Measure Cmax, Tmax, and AUC in rodent plasma after IV/PO administration.
  • Prodrug design : Mask the amine group with acetyl or carbamate moieties to enhance absorption .

Data Contradiction Analysis

  • Case Example : Conflicting reports on COX-2 inhibition efficacy.
    • Resolution :

Verify assay conditions (e.g., enzyme source: human recombinant vs. murine).

Compare inhibitor pre-incubation times (5 vs. 30 mins) .

Key Research Gaps

  • Structure-activity relationships (SAR) for trimethoxyphenyl derivatives.
  • Long-term toxicity profiles in mammalian models.

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